Adenosylcobalamin

説明

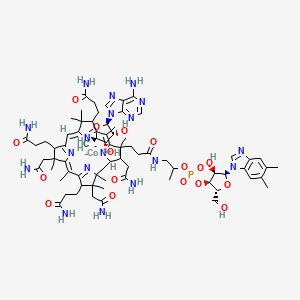

Structure

2D Structure

特性

CAS番号 |

13870-90-1 |

|---|---|

分子式 |

C72H100CoN18O17P |

分子量 |

1579.6 g/mol |

IUPAC名 |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

InChIキー |

OAJLVMGLJZXSGX-AZCDKEHOSA-L |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

外観 |

Solid powder |

他のCAS番号 |

13870-90-1 |

物理的記述 |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

partly miscible in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

製品の起源 |

United States |

Molecular Architecture and Enzymatic Activation of Cobamamide

Structural Features Essential for Coenzyme Function.

The biological activity of cobamamide is dictated by its intricate molecular architecture, which includes a cobalt-containing corrin (B1236194) macrocycle and specific axial ligands. wikipedia.orgresearchgate.net These components work in concert to facilitate the radical-based reactions catalyzed by cobamamide-dependent enzymes. wikipedia.orgnih.gov

The Cobalt-Corrin Macrocycle.

At the heart of cobamamide lies a cobalt ion chelated by a corrin macrocycle. wikipedia.orgresearchgate.netnih.gov The corrin ring is a modified tetrapyrrole, structurally related to porphyrins but distinguished by a direct link between two of the pyrrole (B145914) rings, resulting in a contracted macrocycle. tandfonline.comwikipedia.org This ring provides four equatorial nitrogen ligands to the central cobalt ion. wikipedia.orgresearchgate.net The corrin ring's ability to transition between planar and helical conformations depending on the cobalt oxidation state is thought to be important for facilitating metal-oxidative state conversion, acting as an "entatic state module". researchgate.net The cobalt ion within the corrin ring is typically in the +3 oxidation state in free cobamamide. journals.co.za

Coordination of the 5'-Deoxyadenosyl Upper Ligand.

A defining feature of cobamamide is the presence of a 5'-deoxyadenosyl group covalently bonded to the cobalt ion at the upper axial position. wikipedia.orgwikipedia.orgresearchgate.netnih.govnih.gov This carbon-cobalt bond is central to the coenzyme's function. wikipedia.orgpatsnap.com In the enzymatic reactions catalyzed by cobamamide-dependent enzymes, the homolytic cleavage of this Co-C bond is the initial step, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. wikipedia.orgpatsnap.comnih.gov This radical is crucial for initiating the subsequent substrate rearrangements. patsnap.comnih.gov The bond dissociation energy of the Co-C bond in free solution is relatively high, approximately 31-32 kcal/mol, but this is significantly lowered within the enzyme active site, facilitating homolytic cleavage. wikipedia.orgnih.gov Interactions between the protein and the 5'-deoxyadenosyl upper ligand can influence the cleavage of this bond. researchgate.net

Role of the 5,6-Dimethylbenzimidazole (B1208971) Lower Ligand and its Axial Ligation Dynamics.

Cobamamide also contains a 5,6-dimethylbenzimidazole (DMB) group attached to the corrin ring via a nucleotide loop, which typically occupies the lower axial coordination site of the cobalt ion. researchgate.netnih.govpnas.org This DMB group acts as a lower ligand to the cobalt. wikipedia.orgresearchgate.net The presence and coordination state of the DMB ligand are subject to dynamic changes, particularly upon enzyme binding. rsc.org

Base-On and Base-Off Conformations in Solution and Enzyme-Bound States.

The 5,6-dimethylbenzimidazole ligand can exist in two main conformations relative to the cobalt ion: "base-on" and "base-off". journals.co.zarsc.orgunl.edu In the "base-on" conformation, the nitrogen atom of the DMB is coordinated to the cobalt ion. researchgate.netjournals.co.za This is the predominant conformation in free solution at physiological pH. unl.edu In the "base-off" conformation, the DMB ligand is dissociated from the cobalt. journals.co.zaunl.edu This can occur upon protonation of the DMB base (which has a pKa of 3.7 in AdoCbl) or upon binding to certain enzymes. unl.edu The transition between base-on and base-off states influences the electronic structure and reactivity of the cobalamin. nih.govumich.edu

Histidine Ligation by Apoenzymes.

Upon binding to many cobamamide-dependent apoenzymes, a significant conformational change occurs where the endogenous 5,6-dimethylbenzimidazole ligand is displaced from the cobalt and replaced by a histidine residue from the enzyme itself. rsc.orgacs.orgrsc.orgnih.govresearchgate.net This results in a "base-off/His-on" configuration, where the histidine nitrogen coordinates to the cobalt ion. unl.eduiiti.ac.in This histidine ligation is observed in enzymes like methionine synthase and methylmalonyl-CoA mutase. nih.govresearchgate.net The binding of histidine to the cobalt is thought to be important for facilitating the cleavage of the cobalt-carbon bond. journals.co.za However, not all cobalamin-dependent enzymes utilize histidine ligation; some retain the DMB as the lower ligand ("base-on"), while others have no protein-derived ligand coordinated to the cobalt ("base-off/His-off"). journals.co.zaunl.edu The conserved histidine-aspartate pair in the cobalamin-binding domain of some enzymes plays a role in the 'base-off' binding of cobalamins and histidine ligation. nih.gov

Conformational Changes Upon Enzyme Binding.

Binding of cobamamide to its cognate apoenzyme induces significant conformational changes in both the coenzyme and the protein. rsc.orgrsc.orgnih.gov These changes are critical for positioning the cofactor and substrate correctly in the active site and for facilitating the catalytic reaction, particularly the homolytic cleavage of the Co-C bond. nih.govacs.org The displacement of the DMB ligand and its replacement by a protein histidine residue in many enzymes is a major conformational change upon binding. nih.govresearchgate.net This ligand exchange and the subsequent interactions within the enzyme active site contribute to the significant catalytic power of these enzymes, which can accelerate Co-C bond cleavage by many orders of magnitude. rsc.orgrsc.org Steric and electronic effects within the enzyme active site, potentially involving manipulation of the axial Co-N bond length and interactions with the corrin ring and the 5'-deoxyadenosyl ligand, are proposed mechanisms by which the enzyme promotes this bond cleavage. nih.govrsc.orgrsc.org A conformational change in the adenosyl ribose moiety of AdoCbl may also be required for hydrogen transfer during catalysis in some enzymes. acs.org

Energetics and Kinetics of Cobalt-Carbon Bond Homolysis

The Co-C bond in free cobamamide is relatively weak, with a bond dissociation energy reported to be around 30-31 kcal/mol in aqueous solution. wikipedia.orgresearchgate.netumich.edu However, for the rapid catalytic turnover observed in cobamamide-dependent enzymes, this bond must be substantially weakened upon binding to the enzyme. umich.edu

Studies utilizing techniques such as stopped-flow spectroscopy have allowed for the measurement of the rates of Co-C bond homolysis within the enzyme active site. umich.eduacs.orgnih.govacs.orgaps.org These measurements have demonstrated that enzymes can accelerate the rate of Co-C bond homolysis by a factor of 1012-fold or more compared to the uncatalyzed reaction. umich.eduacs.orgichem.mdnih.govacs.org This dramatic rate enhancement is essential for the enzyme's catalytic efficiency.

While specific detailed data tables on the energetics and kinetics across various cobamamide-dependent enzymes were not consistently available in the search results in a format suitable for direct extraction into a table, the significant rate acceleration by enzymes like methylmalonyl-CoA mutase and glutamate (B1630785) mutase is a key finding. umich.eduacs.orgichem.mdnih.govnih.gov

Enzyme-Induced Activation of the Cobalt-Carbon Bond

The mechanism by which enzymes induce the activation and subsequent homolytic cleavage of the Co-C bond is a subject of ongoing research. Several factors within the enzyme active site are thought to contribute to this process. One proposed mechanism involves the manipulation of the axial Co-N bond length. researchgate.netresearchgate.net Steric interactions between the enzyme and the 5,6-dimethylbenzimidazole ligand, or electronic effects influencing the basicity of the nucleotide, could potentially weaken the Co-C bond. researchgate.net

Conformational changes in the enzyme and the cofactor upon substrate binding are also believed to play a significant role. For instance, in methylmalonyl-CoA mutase, substrate binding induces substantial conformational changes that displace the adenosyl group from the cobalt atom, triggering radical formation. rcsb.org Studies on glutamate mutase also suggest that the orientation of the organic radical relative to the cob(II)alamin is consistent with the enzyme-substrate complex structure. nih.gov

Theoretical and experimental studies, including those using coenzyme analogs with altered axial ligands, have been employed to probe these mechanisms. While mechanochemical triggering through steric compression may contribute, its effect might be relatively small compared to other factors. researchgate.netcapes.gov.br Electronic stabilization of the cob(II)alamin product or stabilization of the transition state leading to homolysis are also considered important factors in enzymatic activation. researchgate.netcapes.gov.br

Coupling of Cobalt-Carbon Homolysis to Substrate Hydrogen Abstraction

A crucial aspect of the cobamamide-dependent enzymatic mechanism is the coupling of Co-C bond homolysis to the abstraction of a hydrogen atom from the substrate. umich.eduacs.orgnih.govacs.orgnih.gov This coupling ensures that the highly reactive 5'-deoxyadenosyl radical is generated in close proximity to the substrate and is immediately utilized for the intended reaction, minimizing unproductive side reactions. umich.edunih.govacs.orgmit.edu

Evidence for this coupling comes from studies exhibiting large kinetic isotope effects when reactions are performed with deuterated substrates. umich.eduacs.orgnih.govacs.orgnih.gov For example, studies on glutamate mutase and methylmalonyl-CoA mutase with deuterated substrates showed significant isotope effects on the rate of cob(II)alamin formation, indicating that the C-H bond cleavage in the substrate is kinetically linked to the Co-C bond homolysis. umich.eduacs.orgnih.govacs.orgnih.gov

This kinetic coupling suggests a mechanism where the formation of the adenosyl radical and the abstraction of a hydrogen atom from the substrate occur in a highly coordinated manner, possibly even simultaneously in a concerted fashion, or through a rapid equilibrium where the radical's reaction with the substrate drives the homolysis forward. umich.edu The magnitude of the observed isotope effects in some cases has even raised the possibility that quantum tunneling may be involved in the hydrogen transfer step. nih.gov

The precise nature of this coupling and how the enzyme orchestrates these events remains an active area of research, involving detailed kinetic analyses, spectroscopic studies, and computational modeling. umich.eduacs.orgnih.govresearchgate.netacs.orgaps.orgnih.govnih.govlouisville.edu

Enzymatic Reaction Mechanisms and Radical Chemistry of Cobamamide

General Principles of Adenosylcobalamin-Dependent Catalysis

This compound-dependent enzymes facilitate unusual 1,2-isomerization reactions where a hydrogen atom on one carbon atom is swapped with a substituent group (such as -OH, -NH2, or a carbon-containing fragment) on an adjacent carbon. portlandpress.com The catalytic cycle of these enzymes is fundamentally reliant on a free radical mechanism initiated and controlled by the cobamamide cofactor. nih.govnih.gov

The catalytic process in all this compound-dependent enzymes begins with the homolytic cleavage of the distinctive cobalt-carbon (Co-C) bond of the cobamamide cofactor. unl.eduportlandpress.comnih.gov This bond is exceptionally weak, with a bond dissociation energy of approximately 31 kcal/mol, which is further reduced within the enzyme's active site. wikipedia.org The homolysis event generates two radical species: a 5'-deoxyadenosyl radical (5'-dAdo•) and a reduced form of the cofactor, cob(II)alamin, where the cobalt is in the Co(II) oxidation state. wikipedia.orgresearchgate.netbris.ac.uk

This initial step is a critical activation process, as the 5'-deoxyadenosyl radical is a highly reactive species. nih.govacs.orgumich.edu The enzyme active site plays a crucial role in promoting this bond cleavage, often through steric interactions that weaken the Co-C bond upon substrate binding. wikipedia.org This ensures that the radical is generated only when the substrate is correctly positioned for the subsequent reaction steps. nih.gov

Once generated, the highly reactive 5'-deoxyadenosyl radical initiates the substrate rearrangement by abstracting a hydrogen atom from the substrate molecule. patsnap.comnih.govportlandpress.com This hydrogen abstraction converts the substrate into a substrate-based radical and produces 5'-deoxyadenosine (B1664650). portlandpress.com The creation of the substrate radical is the key step that activates the substrate for the subsequent, chemically difficult 1,2-rearrangement. nih.govportlandpress.com

Following its formation, the substrate radical undergoes rearrangement to form a product-like radical. nih.gov The specific mechanism of this rearrangement step varies depending on the nature of the migrating group. nih.govnih.gov After the rearrangement is complete, the product radical abstracts the hydrogen atom back from the newly formed 5'-deoxyadenosine, yielding the final product and regenerating the 5'-deoxyadenosyl radical. patsnap.com The regenerated radical then recombines with the cob(II)alamin to reform the resting state of the cobamamide cofactor, completing the catalytic cycle. patsnap.com

Given the extreme reactivity of the radical intermediates involved, the enzyme's active site provides a highly controlled environment to prevent unwanted side reactions. nih.govnih.gov The protein structure precisely positions the cofactor, substrate, and radical intermediates to ensure the fidelity of the reaction pathway. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in studying these transient radical intermediates, revealing the positions of the radicals relative to the Co(II) center of cob(II)alamin. researchgate.netnih.gov These studies show that the enzyme maintains specific distances and orientations between the radical pairs, guiding the reaction trajectory and preventing the escape of the highly reactive species. nih.gov This precise control allows the enzyme to harness the power of radical chemistry for specific and complex molecular transformations. nih.gov

Mechanistic Insights into Specific Cobamamide-Dependent Enzymes

The general principles of cobamamide-dependent catalysis are exemplified in the mechanisms of specific enzymes that play vital roles in metabolism.

Methylmalonyl-CoA mutase (MMCM) is a mitochondrial enzyme that is crucial for the metabolism of certain amino acids and odd-chain fatty acids. patsnap.comasm.orgwikipedia.org In humans, it is encoded by the MUT gene. wikipedia.orgwikiwand.com This enzyme catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, a key reaction that links the catabolism of various metabolites to central energy metabolism. wikipedia.orgnih.govbiorxiv.org The reaction requires cobamamide as a cofactor. wikipedia.orgwikipedia.orgwikipedia.org

The catalytic mechanism of MMCM follows the general principles of AdoCbl-dependent enzymes:

Homolysis: The process starts with the homolytic cleavage of the Co-C bond in cobamamide, generating a 5'-deoxyadenosyl radical and cob(II)alamin. wikipedia.orgebi.ac.uk

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, forming 5'-deoxyadenosine and a methylmalonyl-CoA radical. patsnap.comebi.ac.uk

Rearrangement: The substrate radical undergoes rearrangement. The thioester group (-COSCoA) migrates to the adjacent carbon, resulting in a succinyl-CoA radical. researchgate.netebi.ac.uk

Hydrogen Re-abstraction: The succinyl-CoA radical abstracts the hydrogen atom back from 5'-deoxyadenosine to form the final product, succinyl-CoA, and regenerate the 5'-deoxyadenosyl radical. ebi.ac.uk

Recombination: The 5'-deoxyadenosyl radical recombines with cob(II)alamin, reforming the AdoCbl cofactor and preparing the enzyme for another catalytic cycle. patsnap.com

| Step | Description | Key Intermediates |

| 1 | Homolytic Cleavage of Co-C bond | 5'-deoxyadenosyl radical, Cob(II)alamin |

| 2 | Hydrogen Abstraction from Substrate | Methylmalonyl-CoA radical, 5'-deoxyadenosine |

| 3 | Radical Rearrangement | Succinyl-CoA radical |

| 4 | Hydrogen Re-abstraction by Product Radical | Succinyl-CoA (Product), 5'-deoxyadenosyl radical |

| 5 | Cofactor Reformation | This compound (Cobamamide) |

This table outlines the key steps in the catalytic cycle of Methylmalonyl-CoA Mutase.

The substrate for MMCM, methylmalonyl-CoA, is derived from the catabolism of several essential metabolites, including the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol. patsnap.comwikiwand.comwikipedia.org These diverse metabolic pathways converge on the formation of propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. wikipedia.orgnih.gov

The product of the MMCM-catalyzed reaction, succinyl-CoA, is a critical intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle). patsnap.comwikiwand.comamboss.com By converting methylmalonyl-CoA to succinyl-CoA, MMCM provides an anaplerotic entry point into this central metabolic pathway. wikiwand.comtaylorandfrancis.comfiveable.me This integration allows the carbon skeletons from the breakdown of proteins and certain fats to be utilized for energy production (ATP synthesis) or for biosynthetic purposes. patsnap.comfiveable.me

Methylmalonyl-CoA Mutase (MMCM).

Role of Substrate Binding in Cobalt-Carbon Bond Cleavage

The homolytic cleavage of the Co-C bond in cobamamide is a thermodynamically demanding step. In the absence of the enzyme, this bond is relatively stable. However, within the confines of the enzyme's active site, the rate of Co-C bond homolysis is accelerated by a factor of approximately 10¹². This remarkable rate enhancement is primarily triggered by the binding of the substrate.

Substrate binding induces conformational changes in both the enzyme and the cobamide cofactor. These changes are thought to destabilize the Co-C bond, thereby lowering the activation energy for its cleavage. Several factors are believed to contribute to this destabilization:

Steric Repulsion: The binding of the substrate can cause steric clashes that physically distort the corrin (B1236194) ring of the cobamide and the adenosyl group, weakening the Co-C bond.

Electronic Effects: Interactions between the substrate and the enzyme can alter the electronic properties of the cofactor, making the Co-C bond more susceptible to homolysis.

Conformational Changes: The enzyme undergoes significant conformational changes upon substrate binding, which can bring catalytic residues into close proximity to the cofactor, facilitating the cleavage process. For instance, in some cobamamide-dependent enzymes, a "base-off/His-on" conformation is adopted, where the dimethylbenzimidazole ligand of cobamamide is replaced by a histidine residue from the enzyme, a change that is influenced by substrate binding and is crucial for catalysis.

Kinetic isotope effect studies have provided strong evidence for the coupling of Co-C bond cleavage and hydrogen atom abstraction from the substrate, indicating that these two events are closely linked in the catalytic cycle. nih.gov

Computational Modeling of Reaction Pathways

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) calculations, have become invaluable tools for elucidating the intricate reaction pathways of cobamamide-dependent enzymes. acs.org These models allow researchers to simulate the enzymatic environment and to study the energetics and geometries of transient intermediates and transition states that are often difficult to observe experimentally.

Key insights gained from computational modeling include:

Co-C Bond Dissociation Energy: QM/MM calculations have been used to quantify the reduction in the Co-C bond dissociation energy upon binding of the cofactor and substrate to the enzyme. These studies have helped to identify the specific interactions responsible for the enzymatic rate acceleration.

Radical Intermediate Stabilization: Computational models have provided insights into how the enzyme active site stabilizes the highly reactive radical intermediates, preventing them from engaging in unwanted side reactions.

Reaction Pathway Elucidation: By mapping the potential energy surface of the reaction, computational studies can help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways for radical rearrangement.

Role of Active Site Residues: Modeling allows for the investigation of the specific roles of individual amino acid residues in the active site, such as their involvement in substrate positioning, transition state stabilization, and proton transfer events.

These computational approaches, in conjunction with experimental data from kinetics, spectroscopy, and X-ray crystallography, have significantly advanced our understanding of the complex catalytic mechanisms of cobamamide-dependent enzymes.

Glutamate (B1630785) Mutase

Glutamate mutase is a cobamamide-dependent enzyme that catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. This reaction is a key step in the fermentation of glutamate by certain anaerobic bacteria. The enzyme is a heterotetramer composed of two MutE and two MutS subunits.

The reaction mechanism of glutamate mutase follows the general principles of cobamamide-dependent catalysis. Upon binding of glutamate, the Co-C bond of cobamamide is cleaved, generating a 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C4 position of glutamate, forming a glutamyl radical. This radical intermediate then undergoes a complex rearrangement involving fragmentation into an acrylate (B77674) molecule and a glycyl radical, followed by their recombination to form the 3-methylaspartyl radical. dntb.gov.ua Finally, the product radical re-abstracts a hydrogen atom from 5'-deoxyadenosine to yield L-threo-3-methylaspartate and regenerate the 5'-deoxyadenosyl radical.

Spectroscopic techniques, such as electron paramagnetic resonance (EPR), have been instrumental in detecting and characterizing the radical intermediates and the cob(II)alamin species formed during catalysis. nih.gov Pre-steady-state kinetic studies have provided insights into the rates of the individual steps of the reaction. acs.orgnih.gov

| Property | Value |

| Enzyme | Glutamate Mutase |

| Substrate | L-Glutamate |

| Product | L-threo-3-Methylaspartate |

| Key Intermediates | 5'-deoxyadenosyl radical, Glutamyl radical, Acrylate, Glycyl radical, 3-Methylaspartyl radical |

| Active Site Residues | Glu171 (acts as a general base) nih.gov |

L-Methylmalonyl-CoA Racemase

L-Methylmalonyl-CoA racemase, also known as methylmalonyl-CoA epimerase, is an enzyme that catalyzes the interconversion of (R)-methylmalonyl-CoA and (S)-methylmalonyl-CoA. This enzymatic step is crucial in the metabolic pathway for the degradation of odd-chain fatty acids and certain amino acids. The product of the propionyl-CoA carboxylase reaction is (S)-methylmalonyl-CoA, which must be converted to the (R)-isomer before it can be utilized by the cobamamide-dependent methylmalonyl-CoA mutase.

Contrary to some initial considerations, L-methylmalonyl-CoA racemase is not a cobamamide-dependent enzyme. nih.gov Its catalytic mechanism does not involve the radical chemistry characteristic of cobamamide-dependent enzymes. Instead, the reaction proceeds through a deprotonation-reprotonation mechanism, likely involving a carbanionic intermediate that is stabilized by a metal ion in the active site. ebi.ac.uk The enzyme facilitates the removal of a proton from the α-carbon of methylmalonyl-CoA and its subsequent addition to the opposite face of the resulting enolate intermediate, thereby inverting the stereochemistry at this center.

Therefore, while L-methylmalonyl-CoA racemase plays an essential preparatory role for a subsequent cobamamide-dependent reaction, it does not itself utilize cobamamide as a cofactor.

Ribonucleotide Reductase (Class II)

Class II ribonucleotide reductases (RNRs) are cobamamide-dependent enzymes that catalyze the reduction of ribonucleotides to deoxyribonucleotides, a fundamental process for DNA synthesis and repair. nih.gov These enzymes are found in some bacteria, archaea, and bacteriophages and can function under both aerobic and anaerobic conditions.

The catalytic cycle of Class II RNRs is initiated by the homolytic cleavage of the Co-C bond of cobamamide upon substrate (ribonucleoside triphosphate) binding. nih.gov This generates the 5'-deoxyadenosyl radical. However, in a key difference from the mutase enzymes, the 5'-deoxyadenosyl radical does not directly abstract a hydrogen atom from the substrate. Instead, it abstracts a hydrogen atom from a conserved cysteine residue in the active site of the enzyme, generating a thiyl radical. nih.gov

This thiyl radical is the species that initiates the reduction of the ribonucleotide by abstracting the 3'-hydrogen atom of the ribose moiety. This leads to a series of radical-mediated steps, including the elimination of the 2'-hydroxyl group as a water molecule and the subsequent reduction of the resulting radical cation by a pair of cysteine residues. The catalytic cycle is completed by the regeneration of the active site thiols and the recombination of the 5'-deoxyadenosyl radical with cob(II)alamin.

Spectroscopic studies have been crucial in identifying the cob(II)alamin and thiyl radical intermediates in the catalytic cycle of Class II RNRs. researchgate.net

Lysine (B10760008) 5,6-Aminomutase

Lysine 5,6-aminomutase is a complex enzyme that requires both cobamamide and pyridoxal (B1214274) 5'-phosphate (PLP) as cofactors. It catalyzes the reversible isomerization of D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoate. This enzyme is a key component of lysine fermentation pathways in certain anaerobic bacteria. wikipedia.org

The reaction mechanism involves a sophisticated interplay between the two cofactors. The ε-amino group of the lysine substrate first forms an external aldimine with PLP. Following this, the cobamamide cofactor is triggered to undergo homolytic cleavage of its Co-C bond, generating the 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C5 position of the PLP-bound lysine substrate, creating a substrate radical. ebi.ac.uk

This radical intermediate then rearranges, with the assistance of the PLP cofactor, to a product radical. The product radical subsequently re-abstracts a hydrogen atom from 5'-deoxyadenosine to form the final product and regenerate the 5'-deoxyadenosyl radical. Finally, the product is released, and the internal aldimine between PLP and an active site lysine residue is reformed.

Electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopies have been pivotal in characterizing the radical intermediates and their interactions with the cob(II)alamin in the active site of lysine 5,6-aminomutase. nih.gov X-ray crystallography has revealed significant conformational changes in the enzyme upon substrate binding, which are essential to bring the two cofactors into proximity for catalysis. pnas.orgrcsb.org

| Property | Value |

| Enzyme | Lysine 5,6-Aminomutase |

| Substrates | D-Lysine, L-β-Lysine |

| Products | 2,5-Diaminohexanoate, 3,5-Diaminohexanoate |

| Cofactors | Cobamamide, Pyridoxal 5'-phosphate (PLP) |

| Key Intermediates | 5'-deoxyadenosyl radical, PLP-bound substrate radical |

| Active Site Residues | Lysine residue forming an internal aldimine with PLP nih.gov |

Isobutyryl-CoA Mutase and Methyleneglutarate Mutase

Isobutyryl-CoA mutase and methyleneglutarate mutase are both members of the cobamamide-dependent acyl-CoA mutase family, which catalyze carbon skeleton rearrangements.

Isobutyryl-CoA mutase catalyzes the reversible isomerization of isobutyryl-CoA to n-butyryl-CoA. wikipedia.org This reaction is part of the metabolic pathways for the synthesis of some polyketide antibiotics and for the degradation of valine. The mechanism is initiated by the homolytic cleavage of the Co-C bond of cobamamide, generating the 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from the substrate to form a substrate radical, which then rearranges to the product radical before re-abstracting a hydrogen atom from 5'-deoxyadenosine. wikipedia.org Structural studies of isobutyryl-CoA mutase have provided insights into the architecture of the active site and the determinants of substrate specificity. nih.gov

Methyleneglutarate mutase catalyzes the interconversion of 2-methyleneglutarate (B1258928) and 3-methylitaconate. This enzyme is found in certain anaerobic bacteria. The proposed mechanism involves the homolytic fission of the Co-C bond of cobamamide to yield the 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom from 2-methyleneglutarate to form a substrate radical. This radical is thought to rearrange via a cyclopropylcarbinyl radical intermediate to the product radical, which then abstracts a hydrogen atom from 5'-deoxyadenosine to give 3-methylitaconate.

| Enzyme | Substrate | Product | Key Mechanistic Feature |

| Isobutyryl-CoA Mutase | Isobutyryl-CoA | n-Butyryl-CoA | Carbon skeleton rearrangement |

| Methyleneglutarate Mutase | 2-Methyleneglutarate | 3-Methylitaconate | Rearrangement via a proposed cyclopropylcarbinyl radical intermediate |

Cobamamide-Dependent Radical S-Adenosylmethionine (SAM) Enzymes

Cobamamide-dependent radical S-adenosylmethionine (SAM) enzymes represent a fascinating class of biocatalysts that harness the reactivity of two powerful cofactors, cobalamin (Cbl) and SAM, to perform chemically challenging transformations. nih.govacs.org These enzymes are members of the vast radical SAM superfamily, which is characterized by the use of a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•). nih.gov This radical is a potent oxidant capable of abstracting hydrogen atoms from unactivated carbon centers, initiating a wide array of radical-based reactions. nih.govacs.org The inclusion of a cobamamide cofactor expands this catalytic repertoire even further, enabling reactions that are otherwise inaccessible to canonical radical SAM enzymes. nih.govmit.edu

Mechanistic Divergence beyond Methylation

While the majority of characterized cobamamide-dependent radical SAM enzymes are methylases that install methyl groups onto unactivated carbon or phosphorus centers, their functional diversity extends well beyond this single type of transformation. acs.orgacs.org This mechanistic divergence is a key feature of this enzyme class, showcasing how the synergistic interplay between the SAM and cobalamin cofactors can be adapted to catalyze distinct and complex reactions. nih.govacs.org

Examples of this divergence include:

Radical Rearrangement: The enzyme OxsB, involved in the biosynthesis of the antiviral compound oxetenocin-A, catalyzes a complex radical rearrangement. Instead of methylation, OxsB facilitates the contraction of a five-membered deoxyribose ring into a four-membered oxetane (B1205548) ring, a chemically demanding transformation. nih.gov

Non-Radical Methylation: The enzyme TsrM provides an example of a non-radical mechanism within this class. It utilizes its cofactors to catalyze the methylation of tryptophan without involving the 5'-deoxyadenosyl radical. nih.govacs.org

Iterative Methylation: Some enzymes, such as CysS, perform multiple methylation reactions on a single substrate. CysS is responsible for catalyzing iterative methylations to form ethyl, isopropyl, sec-butyl, and tert-butyl groups on cystobactamids. nih.govacs.org

This functional plasticity demonstrates that the combination of a radical initiator (SAM) and a versatile organometallic cofactor (cobamamide) provides a flexible catalytic platform that nature has adapted for various biosynthetic pathways. nih.govannualreviews.org

| Enzyme Example | Substrate | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| TokK | Asparenomycin A precursor | Radical-based Methylation | Methyl transfer to an unactivated carbon center. nih.gov |

| OxsB | 2'-deoxyadenosine phosphates (dAMP, dADP, dATP) | Radical Rearrangement | Contraction of a deoxyribose ring to an oxetane ring. nih.gov |

| TsrM | Tryptophan | Non-radical Methylation | Methyl transfer without the use of a 5'-dAdo• radical. acs.org |

| CysS | Cystobactamid precursor | Iterative Radical Methylation | Multiple methylations to build larger alkyl groups. acs.org |

Synergistic Roles of Cobalamin and SAM Cofactors

The unique chemistry of these enzymes is rooted in the synergistic partnership between the cobalamin and SAM cofactors. nih.govmit.edu In a typical radical methylation reaction, the process is initiated when the [4Fe-4S] cluster donates an electron to SAM, cleaving it into methionine and a 5′-dAdo• radical. acs.org This radical abstracts a hydrogen atom from the substrate, creating a substrate radical. acs.org

At this stage, the cobalamin cofactor plays its crucial role. A separate molecule of SAM serves as the methyl source, donating its methyl group to the supernucleophilic cob(I)alamin species (the reduced form of the cofactor), forming methylcobalamin (B1676134) (MeCbl). acs.org This MeCbl then transfers a methyl radical to the substrate radical, yielding the methylated product and cob(II)alamin. nih.gov The cob(II)alamin is subsequently reduced back to the active cob(I)alamin state to complete the catalytic cycle. acs.org This intricate mechanism effectively couples the radical-generating capability of the SAM/[4Fe-4S] system with the methyl-transfer and organometallic chemistry of cobalamin. nih.govannualreviews.org

Cobalamin-Dependent Reductive Dehalogenases

Cobalamin-dependent reductive dehalogenases (RDases) are enzymes primarily found in organohalide-respiring bacteria. nih.govwikipedia.org They play a critical environmental role by catalyzing the detoxification of pollutants such as polychlorinated biphenyls (PCBs) and dioxins. nih.govnih.gov These enzymes utilize a cobalamin cofactor at their active site to catalyze the reductive cleavage of carbon-halogen bonds, a process that is often difficult to achieve through other chemical means. wikipedia.orgrsc.org

Unique Activation Modes and Co(I) Intermediates

The catalytic cycle of RDases depends on the potent nucleophilicity of a reduced cobalamin species. The enzyme's two [4Fe-4S] clusters are responsible for reducing the cob(II)alamin resting state to the highly reactive cob(I)alamin intermediate. rsc.org This "supernucleophilic" Co(I) species is central to the dehalogenation mechanism. rsc.org

Unlike many other cobalamin-dependent enzymes that form a direct cobalt-carbon bond with their substrates, a distinct mechanism has been proposed for RDases. nih.govunl.edu Structural and spectroscopic studies suggest a unique activation mode involving a direct interaction between the cobalt center and the halogen atom of the organohalide substrate. nih.govnih.gov This leads to the formation of a [Co(I)···X···R] adduct (where X is a halogen). rsc.orgrsc.org This interaction weakens the carbon-halogen bond, facilitating its cleavage. rsc.org This proposed halogen-cobalt bond formation represents a different paradigm in cobalamin biochemistry, distinguishing RDases from isomerases and methyltransferases that rely on cobalt-carbon bond chemistry. nih.govnih.govrsc.org

Current Understanding and Research Gaps

The current understanding of the RDase mechanism has advanced significantly, yet several questions and research gaps remain. It is widely accepted that the reduction of the cofactor to the Co(I) state is essential for catalysis. rsc.org However, the precise nature of the interaction with the substrate and the subsequent steps of bond cleavage are still areas of active investigation. wikipedia.org

Distinct mechanisms have been proposed based on crystallographic and spectroscopic data from different enzymes. For instance, studies on the enzyme NpRdhA with an aromatic dibromide substrate suggested a mechanism involving a direct Co(II)-Br interaction, while work on PceA with trichloroethylene (B50587) pointed towards a dissociative electron transfer mechanism due to a longer Co-Cl distance in crystal structures. rsc.orgrsc.org While subsequent theoretical models suggest a common mechanism involving a [Co···X···R] adduct in the Co(I) state for both, the initial differences in substrate binding in the Co(II) state are not fully reconciled. rsc.orgrsc.org

Key research gaps in the field include:

Structural and Mechanistic Diversity: There is high variation in the protein sequences of RDases, and it is not yet clear how this diversity translates into substrate specificity and potential mechanistic variations across the enzyme family. researchgate.netnih.gov

Challenges in Enzyme Production: Many RDases are membrane-associated and oxygen-sensitive, which has historically hindered their detailed study. nih.govresearchgate.net Difficulties in achieving functional heterologous expression have greatly impeded structural and mechanistic investigations, making it challenging to obtain sufficient quantities of purified enzyme for detailed biophysical characterization. wikipedia.orgresearchgate.net

Reconciling Experimental and Theoretical Models: Discrepancies between experimental data (e.g., crystal structures showing different binding modes) and computational models highlight a need for further research to develop a universally accepted, detailed catalytic mechanism. rsc.org

| Proposed Mechanism | Key Intermediate | Description | Supporting Evidence |

|---|---|---|---|

| Cobalt-Halogen Adduct | [Co(I)···X···R] | The Co(I) nucleophile attacks the substrate's halogen, forming an adduct that weakens the C-X bond, leading to cleavage. rsc.orgrsc.org | EPR spectroscopy and X-ray crystallography (NpRdhA). nih.govrsc.org |

| Dissociative Electron Transfer | Transient radical anion | An outer-sphere electron transfer from Co(I) to the organohalide leads to a transient radical anion that fragments. | Long Co-Cl distance observed in PceA crystal structures. rsc.org |

| Organocobalt Adduct | R-Co(III) | Nucleophilic attack by Co(I) on the carbon atom, displacing the halide and forming a cobalt-carbon bond. wikipedia.org | A more traditional, but less favored, mechanism for RDases. wikipedia.org |

Structural Biology and Enzymology of Cobamamide Binding Proteins

X-ray Crystallography of Cobamamide-Bound Enzymes and Domains.

X-ray crystallography has been an invaluable tool in elucidating the structures of cobamamide-dependent enzymes and their cobalamin-binding domains. scielo.org.zanih.govjournals.co.zajournals.co.za These studies have provided detailed insights into how proteins accommodate the relatively large and complex cobamamide molecule and the conformational changes that occur upon binding. researchgate.netnih.govresearchgate.net Structures of enzymes like methylmalonyl-CoA mutase, glutamate (B1630785) mutase, and methionine synthase, among others, have been determined with bound cobalamin or its analogs. scielo.org.zaresearchgate.netnih.govebi.ac.uk These structures often show that the cobalamin cofactor is situated between different protein domains. For instance, in methionine synthase, the corrin (B1236194) macrocycle is positioned between a helical N-terminal domain and an α/β C-terminal domain featuring a variant of the Rossmann fold. nih.govresearchgate.net

A significant observation from crystallographic studies is the conformational change that cobamamide can undergo upon protein binding. In several enzymes, including methionine synthase and methylmalonyl-CoA mutase, the dimethylbenzimidazole group, which is coordinated to the cobalt in free cobalamin, is displaced and replaced by a histidine residue from the protein. journals.co.zaresearchgate.netnih.govresearchgate.netnih.govwikipedia.org This "base-off/His-on" coordination mode is a recurring theme in many cobalamin-binding proteins, although some enzymes, like diol dehydratase and ethanolamine (B43304) ammonia (B1221849) lyase, can bind cobamamide in a "base-on" conformation where the dimethylbenzimidazole remains coordinated to the cobalt. scielo.org.zanih.govunl.edu

Cofactor Recognition Motifs and Interactions.

Specific amino acid motifs within cobamamide-binding proteins are responsible for recognizing and interacting with the cofactor. A highly conserved primary sequence motif found in many cobalamin-binding domains is Asp-X-His-X-X-Gly (DXHXXG). nih.govresearchgate.netwikipedia.orgunl.eduacs.orgacs.org The histidine residue within this motif often serves as the protein ligand that displaces the dimethylbenzimidazole base, coordinating directly to the cobalt atom. nih.govresearchgate.netwikipedia.orgacs.orgacs.org This histidine, along with the neighboring aspartate residue, can form a "cobalt-histidine-aspartate" motif that is crucial for modulating the reactivity of the cobalamin prosthetic group. journals.co.zanih.gov

Beyond the DXHXXG motif, other interactions contribute to cobamamide binding stability and specificity. Hydrogen bonds between the protein and the peripheral side chains on the corrin ring are important for tight cofactor binding. unl.edu The nucleotide tail of cobalamin, when in the base-off conformation, is often buried in a hydrophobic pocket within the protein. journals.co.zaresearchgate.netwikipedia.org In some enzymes, such as diol dehydratase, a Rossmann-fold like structure in a different subunit can interact with the lower face of the cofactor and potentially contact the nucleotide. unl.edu

Insights into Active Site Architecture and Substrate Binding.

Crystallographic studies provide detailed views of the active site architecture in cobamamide-dependent enzymes, revealing how the protein environment is organized to facilitate catalysis and substrate binding. The cobalamin cofactor is typically positioned within the active site, often at the interface of different protein domains. nih.gov For isomerases, a TIM barrel domain is frequently juxtaposed on the upper face of cobalamin, enclosing the active site where the substrate binds. nih.govunl.edu

The active site residues play critical roles in substrate recognition, binding, and catalysis. For example, in diol dehydratase, metal ions (like K+) are bound at the active site and can be important for activating the coenzyme and coordinating the substrate hydroxyl groups. nih.govlibretexts.org Specific amino acid residues, such as glutamate, histidine, and aspartate, are involved in forming hydrogen bonds with the substrate and influencing its positioning within the active site. nih.govnih.gov Conformational changes in active site loops or adjacent subunits upon substrate binding can further refine the active site architecture and ensure proper alignment for the reaction to occur. nih.gov

Functional and Structural Homology among Cobamamide-Dependent Enzymes.

Despite catalyzing diverse reactions, cobamamide-dependent enzymes share notable functional and structural homology, particularly in their cobalamin-binding domains. wikipedia.orgunl.eduumich.edunih.gov Enzymes requiring adenosylcobalamin, such as methylmalonyl-CoA mutase, glutamate mutase, and ethanolamine ammonia lyase, catalyze isomerization reactions involving radical intermediates. patsnap.comwikipedia.orgunl.eduumich.edunih.gov Methylcobalamin-dependent enzymes, like methionine synthase, are involved in methyl transfer reactions. wikipedia.orgunl.eduumich.edunih.gov

The cobalamin-binding domains of many of these enzymes exhibit structural similarities, often featuring an α/β (Rossmann-like) fold. nih.govresearchgate.netnih.govwikipedia.org The conserved DXHXXG motif is present in both this compound-dependent isomerases and methylcobalamin-dependent methyltransferases that utilize the base-off/His-on binding mode, suggesting a common structural determinant for this type of cofactor interaction. nih.govresearchgate.netwikipedia.orgunl.edu Sequence alignments of cobamamide-dependent enzymes reveal conserved residues within the cobalamin-binding region, highlighting the shared evolutionary ancestry and structural requirements for cofactor binding. umich.edunih.govasm.org

Allosteric Regulation and Conformational Dynamics.

The activity of cobamamide-dependent enzymes can be subject to allosteric regulation and involves significant conformational dynamics. Binding of the cobalamin cofactor and/or substrate can induce conformational changes in the enzyme structure, influencing active site formation and catalytic efficiency. researchgate.netnih.gov

In methionine synthase, the histidine ligand to cobalt appears to be required for efficient methyl transfer but dissociates during reductive reactivation of the enzyme, suggesting a conformational switch linked to the catalytic cycle. researchgate.netnih.gov In methylmalonyl-CoA mutase, a major conformational change has been observed upon substrate binding. researchgate.net Computational studies on methylmalonyl-CoA mutase and glutamate mutase suggest that changes in electrostatic interactions between the substrate and protein play a significant role in stabilizing radical intermediates and influencing the catalytic pathway. nih.gov

The dynamic nature of these enzymes is crucial for their function, allowing for proper cofactor binding, substrate positioning, radical generation (in the case of this compound-dependent enzymes), and product release.

Role of Auxiliary Proteins in Coenzyme Activation and Transfer.

While the cobamamide-binding enzymes themselves are central to catalysis, auxiliary proteins often play essential roles in the activation, handling, and transfer of the cobalamin cofactor. These chaperone-like proteins ensure that cobamamide is correctly processed and delivered to the apoenzymes.

One example is the enzyme CobT, which is involved in the biosynthesis of cobamides by activating the lower ligand base for attachment. nih.govresearchgate.net The substrate specificity of CobT can influence the type of cobamide produced by an organism. researchgate.net

In some cases, cobamamide-dependent enzymes exist as multi-component systems where different subunits or associated proteins are responsible for various aspects of the reaction cycle, including cofactor binding, substrate binding, and potentially cofactor reactivation or transfer. For instance, glutamate mutase from Clostridium tetanomorphum comprises two protein components, MutE and MutS, which cooperatively associate with this compound to form the active holoenzyme. acs.orgresearchgate.netportlandpress.comcapes.gov.br The MutS subunit contains the conserved cobalamin-binding domain. acs.orgportlandpress.com

Auxiliary proteins can also be involved in the complex process of loading the cobalamin cofactor onto the apoenzyme and maintaining its active state, particularly in enzymes that undergo reductive activation.

Broader Biological and Evolutionary Implications of Cobamamide

Distribution of Cobamamide-Dependent Metabolism across Life Forms

Cobamamide, a physiologically active form of vitamin B12, plays a crucial role as a cofactor for a variety of enzymes involved in essential metabolic pathways. nih.gov While its synthesis is restricted to certain prokaryotes, its utilization is widespread across the domains of life, highlighting a complex web of microbial interdependence.

Cobamide-dependent metabolism is a widespread trait among prokaryotes. A comparative genomic analysis of over 11,000 bacterial species revealed that 86% possess at least one cobamide-dependent enzyme family. nih.gov However, the ability to synthesize these cofactors de novo is much less common, with only 37% of the analyzed bacteria predicted to have the complete biosynthetic pathway. nih.gov This significant disparity underscores that a majority of bacteria that rely on cobamides must acquire them from their environment. nih.gov

The distribution of cobamide biosynthesis and dependence varies significantly across different bacterial phyla. For instance, while 57% of Actinobacteria are predicted to produce cobamides, only a minuscule 0.6% of Bacteroidetes possess the biosynthetic capability, yet a staggering 96% of species in this phylum have cobamide-dependent enzymes. nih.gov This indicates a strong reliance on external cobamide sources for the Bacteroidetes phylum. nih.gov

In archaea, cobamide-dependent enzymes are also prevalent, particularly in methanogens where they are essential for methanogenesis. asm.orgasm.org Cobamide-dependent methyltransferases are key enzymes in these pathways. asm.org Like bacteria, many archaea are not capable of de novo synthesis and rely on salvaging cobamides or their precursors from the environment. asm.org The ability to remodel salvaged cobamides by exchanging the lower ligand is a crucial strategy for many prokaryotes to convert various cobamides into the specific forms required by their enzymes. asm.orgasm.org

Cobamide-dependent enzymes in prokaryotes catalyze a diverse array of reactions, including:

Methionine synthesis: Catalyzed by methionine synthase. nih.gov

Carbon skeleton rearrangements: Such as the conversion of propionate (B1217596) to succinate (B1194679) by methylmalonyl-CoA mutase. asm.org

Anaerobic metabolism: Including the breakdown of ethanolamine (B43304), glycerol, and 1,2-propanediol. asm.org

Reductive dehalogenation: An important process in bioremediation. nih.gov

Natural product synthesis. nih.gov

| Phylum | Species with Cobamide-Dependent Enzymes (%) | Species with de novo Biosynthesis Pathway (%) |

|---|---|---|

| Actinobacteria | Data not specified | 57 |

| Bacteroidetes | 96 | 0.6 |

| Firmicutes | Data not specified | 30 |

| Proteobacteria | Data not specified | 45 |

For a long time, it was believed that fungi, like plants, neither synthesize nor utilize cobalamin. nih.govnih.gov However, recent research has overturned this notion, demonstrating that cobalamin is utilized by all phyla of non-Dikarya fungal lineages, which represent the early-branching fungi. nih.govnih.gov This discovery was supported by the identification of genes for B12-dependent enzymes and cobalamin-modifying enzymes in the genomes of these fungi. nih.govresearchgate.net

The cobalamin-dependent enzymes found in these early-diverging fungi are highly similar to their animal homologs and include methionine synthase and methylmalonyl-CoA mutase. nih.govresearchgate.net Phylogenetic analyses suggest that the trait of cobalamin usage was likely present in the last eukaryotic common ancestor (LECA) and was inherited vertically, with subsequent losses in certain lineages. nih.govnih.govresearchgate.net The loss of cobalamin usage is thought to have occurred at the base of the Dikarya subkingdom, which includes most of the commonly studied model fungi, explaining why B12-dependent metabolism was overlooked in this kingdom for so long. nih.govresearchgate.net

Evolution of Cobamamide-Dependent Pathways and Enzyme Diversity

The evolution of cobamamide-dependent pathways is intrinsically linked to the diversity of the enzymes that utilize this cofactor. These enzymes are broadly categorized into three main classes based on their catalytic mechanism: isomerases, methyltransferases, and dehalogenases. unl.edu

Isomerases utilize adenosylcobalamin (AdoCbl), another name for cobamamide, and catalyze rearrangement reactions. The reaction mechanism involves the homolytic cleavage of the cobalt-carbon bond of AdoCbl to generate a 5'-deoxyadenosyl radical. unl.edu This class includes enzymes like methylmalonyl-CoA mutase and glutamate (B1630785) mutase. unl.edu

Methyltransferases use methylcobalamin (B1676134) (MeCbl) as a cofactor to transfer a methyl group. In these enzymes, the cobalt-carbon bond is cleaved heterolytically. unl.edu Methionine synthase is a prominent example of this class. researchgate.net

Reductive dehalogenases , the most recently discovered class, are involved in the detoxification of halogenated organic compounds. unl.edu

The diversity of cobamide-dependent enzymes is vast, especially within the radical S-adenosylmethionine (SAM) superfamily. nih.gov Members of the Cbl-dependent radical SAM enzyme class utilize both cobalamin and SAM to facilitate challenging methylation and radical rearrangement reactions. nih.gov The functions of these enzymes are diverse, ranging from methylation of inert substrates to complex radical rearrangements. nih.gov

The structural diversity of cobamides themselves, particularly in the lower ligand, plays a significant role in their biological activity. nih.govasm.orgdoaj.org Different organisms and even different enzymes within the same organism often show distinct preferences for specific cobamide structures. nih.govasm.orgdoaj.org This specificity has driven the evolution of cobamide remodeling pathways, which allow organisms to modify salvaged cobamides to suit their metabolic needs. asm.org This ability to remodel underscores the evolutionary pressure to efficiently utilize available corrinoids in various environments. asm.org

Phylogenetic studies suggest that corrinoid biosynthesis is an ancient pathway, potentially dating back to the last universal common ancestor (LUCA), around 3.5 billion years ago. researchgate.netresearchgate.net The acetyl-CoA pathway, considered one of the most ancient CO2-fixation pathways and reliant on cobamides, is found in ancient microbial lineages like methanogenic archaea. researchgate.net The intricate and highly conserved nature of the cobalamin biosynthesis pathway, involving over 30 genes, also points to a common evolutionary origin. researchgate.net

Cobamamide's Role in Photoreceptor Proteins (e.g., CarH)

In a significant departure from its well-established role as an enzyme cofactor, cobamamide (this compound) has been discovered to function as a light-sensing chromophore in a novel class of photoreceptor proteins. scispace.combohrium.comnih.gov The prototype for these B12-dependent photoreceptors is the transcriptional repressor CarH, which is widespread in bacteria and controls the light-induced synthesis of carotenoids. scispace.combohrium.comnih.gov Carotenoids protect non-photosynthetic bacteria from photo-oxidative damage. scispace.com

The mechanism of CarH function involves a light-dependent modulation of its oligomeric state. bohrium.com

In the dark: CarH binds to this compound, which triggers the formation of a stable tetramer. nih.govnih.gov This tetrameric complex then binds to the operator DNA of carotenoid biosynthesis genes, effectively repressing their transcription. scispace.comnih.govnih.gov

In the light: Upon light absorption, the photosensitive cobalt-carbon bond in the bound this compound is cleaved. scispace.comnih.gov This photochemical reaction leads to a large-scale conformational change in the CarH protein, causing the tetramer to dissociate into monomers. nih.gov The monomeric CarH has a weakened affinity for the operator DNA, which lifts the repression and allows for the transcription of the carotenoid synthesis genes.

Advanced Methodologies and Research Techniques in Cobamamide Studies

Spectroscopic Characterization (e.g., EPR)

Spectroscopic techniques are powerful tools for probing the electronic structure and coordination environment of the cobalt center in cobamamide. Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, has been indispensable for studying the paramagnetic Co(II) state (cob(II)alamin), which is formed upon homolytic cleavage of the Co-C bond—the first step in the catalytic cycle of AdoCbl-dependent enzymes. nih.gov

EPR studies of cob(II)alamin are highly informative. The spectra are characterized by g-values and hyperfine coupling constants (A) that are sensitive to the coordination environment of the cobalt ion. nih.gov For instance, five-coordinate cob(II)alamin, where a water molecule or a protein-derived ligand occupies one axial position, exhibits distinct EPR parameters compared to the four-coordinate species, which lacks an axial ligand. nih.gov This distinction is crucial, as the coordination number can influence the redox potential and reactivity of the cobalt center. Multi-frequency EPR, conducted at different microwave frequencies (e.g., X-band and Q-band), allows for the precise determination of the g and A tensors, providing a more detailed picture of the electronic ground state. nih.gov

In the context of enzyme active sites, EPR has been used to characterize the cob(II)alamin intermediate formed during catalysis. marquette.edu By analyzing the EPR spectra of enzyme-bound cob(II)alamin, researchers can infer structural details about the active site and how the protein environment modulates the properties of the cofactor. marquette.edu For example, unexpectedly large g⊥ and A(59Co) values observed in certain enzyme-bound Co(II)Cbl species have been interpreted as spectroscopic signatures of a four-coordinate Co(II) center, a form rarely seen outside of an enzyme active site. nih.gov

Beyond EPR, other spectroscopic methods such as UV-visible absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) provide complementary information. These techniques are sensitive to the oxidation state (Co(I), Co(II), Co(III)) and the axial ligation of the cobalt ion, allowing for the monitoring of changes in the cofactor throughout the catalytic cycle. nih.govnih.gov

| Spectroscopic Technique | Information Gained on Cobamamide | Key Findings from Research |

| Electron Paramagnetic Resonance (EPR) | Probes the paramagnetic Co(II) state; sensitive to coordination number and geometry of the cobalt center. | Differentiates between four- and five-coordinate cob(II)alamin in enzyme active sites, providing insight into protein-induced cofactor modulation. nih.gov |

| UV-Visible Absorption Spectroscopy | Monitors changes in the cobalt oxidation state (Co(I), Co(II), Co(III)) and axial ligation. | Characterizes the electronic transitions of different cobalamin species, enabling kinetic studies of cofactor transformations. portlandpress.com |

| Magnetic Circular Dichroism (MCD) | Provides detailed electronic structure information, complementing absorption and EPR data. | Helps to assign electronic transitions and understand the relative energies of cobalt d-orbitals and corrin (B1236194) π-orbitals. nih.gov |

| Resonance Raman Spectroscopy | Investigates vibrational modes of the corrin ring, sensitive to structural changes. | Detects subtle distortions of the corrin macrocycle upon binding to enzymes, which may be linked to Co-C bond activation. nih.gov |

Rapid Chemical Quench Methods

Many enzymatic reactions involving cobamamide occur on a millisecond timescale, with reactive intermediates that are too short-lived to be studied by conventional methods. Rapid chemical quench-flow techniques provide a means to trap these transient species, allowing for their identification and kinetic characterization. researchgate.netnih.gov This method involves rapidly mixing the enzyme and substrate and then stopping the reaction at specific, short time intervals (from milliseconds to seconds) by adding a quenching agent, such as a strong acid, which denatures the enzyme and halts catalysis. portlandpress.comlibretexts.org The quenched samples can then be analyzed to quantify the concentration of intermediates and products. du.ac.in

This technique has been particularly valuable in studying AdoCbl-dependent enzymes like glutamate (B1630785) mutase. portlandpress.comnih.gov Researchers have used rapid quench methods to demonstrate the formation of proposed intermediates, such as 5'-deoxyadenosine (B1664650) and acrylate (B77674), at rates consistent with their being on the main catalytic pathway. portlandpress.com By isolating and identifying these species, the method provides direct evidence for mechanistic steps that would otherwise be inferred only from steady-state kinetics. nih.gov The ability to obtain time-resolved data points allows for the determination of pre-steady-state kinetics, offering a much more detailed view of individual steps in the reaction sequence than is possible with steady-state analysis alone. nih.gov

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for investigating the transition states of chemical reactions. By replacing an atom at a specific position in the substrate or cofactor with a heavier isotope (e.g., replacing hydrogen with deuterium (B1214612) or tritium), researchers can measure the effect of the isotopic substitution on the reaction rate. nih.gov This effect provides information about bond breaking and bond formation at the labeled position in the rate-determining step of the reaction. nih.gov

In the context of cobamamide-dependent enzymes, KIEs have been instrumental in dissecting the complex hydrogen transfer steps that are central to their mechanisms. nih.gov These enzymes catalyze reactions that involve the transfer of a hydrogen atom from the substrate to the 5'-carbon of the adenosyl moiety of the cofactor, and subsequently from the cofactor to the product. nih.gov

| KIE Study Type | Isotopic Label | Mechanistic Insight | Example Application |

| Primary KIE | Deuterium or Tritium (B154650) at the position of bond cleavage | Indicates whether C-H bond breaking is part of the rate-determining step. | Measuring the effect of deuterating the substrate on the rate of hydrogen abstraction by the adenosyl radical in glutamate mutase. portlandpress.com |

| Secondary KIE | Deuterium or Tritium adjacent to the reaction center | Probes changes in hybridization at the carbon center during the transition state. | Using [5'-³H]-AdoCbl to measure the secondary tritium KIE associated with the homolysis of the Co-C bond. nih.gov |

Computational Chemistry and Molecular Modeling (e.g., QM/MM Simulations)

Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) simulations, have become an essential tool for studying cobamamide-dependent enzymes. researchgate.netnih.gov These approaches allow for the investigation of reaction mechanisms at an atomic level of detail that is often inaccessible to experimental techniques alone.

In a QM/MM simulation, the system is partitioned into two regions. The chemically active region, such as the cobamamide cofactor and the substrate in the enzyme's active site, is treated with quantum mechanics (QM), which provides an accurate description of electronic structure and chemical bonding. The remainder of the system, including the bulk of the protein and the surrounding solvent, is treated with molecular mechanics (MM), a more computationally efficient classical method. nih.govmdpi.com

This hybrid approach has been successfully applied to study the homolysis of the Co-C bond, a critical step in cobamamide catalysis. nih.gov QM/MM studies have helped to elucidate the role of the protein environment in facilitating this bond cleavage, suggesting that electrostatic interactions within the active site play a key role in weakening the bond. nih.gov Furthermore, these computational models can be used to calculate the energy profiles of entire reaction pathways, identify transition states, and explore the structures of transient intermediates. researchgate.netrsc.org The insights gained from QM/MM simulations are often used to interpret experimental data and to generate new, testable hypotheses about the enzyme's mechanism. nih.gov

Biosynthesis of Isotopically Labeled Cobamamide for Research

The study of cobamamide-dependent mechanisms through techniques like NMR spectroscopy and KIEs often requires the use of isotopically labeled versions of the cofactor. nih.govnih.gov While total chemical synthesis of this complex molecule is challenging, biosynthetic methods provide an efficient route to produce isotopically enriched cobamamide.

This is typically achieved by growing microorganisms that produce vitamin B12, such as Propionibacterium shermanii, on a medium containing precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H. nih.gov For instance, by supplying [5-¹³C]delta-aminolevulinic acid as a precursor, researchers have successfully produced vitamin B12 with ¹³C incorporated at specific positions in the corrin ring, which can then be enzymatically converted to cobamamide. nih.gov This labeled cobamamide is invaluable for NMR studies, as the ¹³C nucleus is NMR-active and allows researchers to probe the structure and environment of the cofactor when bound to an enzyme. nih.govrsc.org

Similarly, for KIE studies, [5'-³H]-AdoCbl can be synthesized enzymatically. nih.gov These biosynthetic approaches, which leverage the natural metabolic pathways of microorganisms, provide access to specifically labeled cobamides that are essential for detailed mechanistic investigations. nih.govmeihonglab.com

Synthetic Approaches to Cobamamide Analogues and Conjugates for Mechanistic Probes

To further probe the mechanism of cobamamide-dependent enzymes, chemists have synthesized a variety of cobamamide analogues. These synthetic molecules incorporate specific structural modifications that can help to elucidate the roles of different parts of the cofactor in binding and catalysis.

Modifications at the Cobalt Center

A key area of investigation involves modifying the central cobalt atom. The properties of the metal center are critical to the function of the cofactor, particularly its ability to facilitate the homolytic cleavage of the Co-C bond. One powerful strategy has been the complete replacement of cobalt with other transition metals. researchgate.netthieme-connect.com

For example, rhodium analogues of cobalamin have been synthesized. researchgate.netthieme-connect.com By reacting the metal-free B12 ligand (hydrogenobalamin) with a rhodium(I) complex, researchers have prepared chlororhodibalamin. thieme-connect.com This rhodium-containing corrinoid serves as a platform for synthesizing other rhodium analogues, including adenosylrhodibalamin, the direct analogue of cobamamide. researchgate.net These analogues can be used as structural mimics or inhibitors to study B12-dependent enzymatic processes, providing insight into the specific role that the cobalt ion plays in catalysis. researchgate.netthieme-connect.com Similarly, nickel-containing "nibalamin" has been synthesized and shown to be an effective inhibitor of a bacterial adenosyltransferase, demonstrating its utility as a structural mimic of four-coordinate, base-off cobalamins.

Other modifications involve altering the axial ligands that coordinate to the cobalt. The lower axial ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), plays a crucial role in modulating the electronic properties of the cobalt center. Synthetic analogues in which the DMB is replaced by other bases, such as purines or phenols, have been created to study how changes in the lower ligand affect cofactor binding and enzyme activity. nih.govresearchgate.net These studies have revealed that while some enzymes can tolerate variations in the lower ligand, the specific structure of DMB is often important for optimal catalytic function. researchgate.net

Derivatization of the Corrin Macrocycle and Ribonucleotide Moiety

Advanced methodologies in the study of cobamamide often involve the strategic chemical modification of its core structures: the corrin macrocycle and the ribonucleotide moiety. These derivatizations allow researchers to probe the molecule's interactions, stability, and functional requirements in various biological systems.

Corrin Macrocycle Derivatization

The periphery of the corrin ring is decorated with several amide-containing side chains (b, c, d, e, and g) that serve as key points for chemical modification. nih.govuzh.ch These sites can be altered to investigate how changes in charge, size, and hydrogen-bonding capacity affect cobamamide's binding to proteins and RNA riboswitches. nih.govuzh.ch

A primary research goal for these modifications is to understand the spatial and chemical requirements for molecular interactions, such as the binding of coenzyme B12 to the btuB riboswitch. nih.govuzh.ch Studies have shown that chemical modifications of the propionamide (B166681) side chains can disturb crucial hydrogen bonds or electrostatic interactions with RNA. nih.gov For instance, modifications at side chain 'b' have been demonstrated to have more significant effects on B12-RNA interactions than similar changes at side chain 'e'. nih.govuzh.ch

The synthesis of these derivatives often begins with cyanocobalamin (B1173554) (CNCbl), which is then chemically altered. The modified cyanocobalamin derivatives are subsequently converted to their active adenosylcobalamin (cobamamide) forms by replacing the apical cyanide ligand with an adenosyl group. uzh.ch This process has been used to create analogs such as ethyl b-amide AdoCbl and dimethyl e-amide AdoCbl, which have been instrumental in footprinting studies to analyze RNA-ligand interactions. uzh.ch

Table 1: Examples of Corrin Macrocycle Derivatization

| Position of Modification | Chemical Modification | Resulting Analog (Adenosyl Form) | Purpose of Study |

|---|---|---|---|

| Side Chain 'b' | Conversion of propionamide to N-ethylpropionamide | ethyl b-amide AdoCbl | Investigate B12-RNA interactions uzh.ch |

| Side Chain 'e' | Conversion of propionamide to N,N-dimethylpropionamide | dimethyl e-amide AdoCbl | Probe affinity and recognition by btuB riboswitch uzh.ch |

| Side Chain 'e' | Hydrolysis of propionamide to propionic acid | e-acid AdoCbl | Assess effect of introducing a carboxylate group on riboswitch binding uzh.ch |

Ribonucleotide Moiety Derivatization

The ribonucleotide loop, consisting of the 5,6-dimethylbenzimidazole (DMB) base, the ribose sugar, and a phosphate (B84403) group, is another critical target for derivatization. nih.govnih.gov Modifications in this region are used to explore the role of the lower axial ligand in modulating the reactivity of the cobalt center and its influence on enzymatic functions. nih.gov

One common strategy involves the acid hydrolysis of cobamamide, which cleaves the ribonucleotide loop, yielding cobinamide. nih.gov This intermediate can then be coupled with synthetically modified nucleotide loops to create a wide range of analogs. nih.gov For example, to test the role of the coordinating nitrogen of the DMB base, analogs have been synthesized where the DMB is replaced with a 5,6-dimethylindole nucleotide, which lacks a coordinating nitrogen atom. nih.gov

The ribose component of the nucleotide loop has also been a focus of modification. Its role in correctly positioning the DMB base for coordination to the cobalt has been investigated by synthesizing analogs where the ribose is replaced entirely by a flexible aliphatic linker. nih.gov These studies help to delineate the structural importance of the rigid ribofuranose ring in coenzyme function. nih.gov

Table 2: Examples of Ribonucleotide Moiety Derivatization

| Component Modified | Chemical Modification | Resulting Analog | Purpose of Study |

|---|---|---|---|

| 5,6-dimethylbenzimidazole (Base) | Replacement with 5,6-dimethylindole | 5,6-dimethylindole-containing cobamamide analog | Test the role of the coordinating nitrogen in the lower ligand nih.gov |

| D-Ribose (Sugar) | Replacement with an aliphatic linker | Aliphatic linker-containing cobamamide analog | Investigate the structural role of the ribose moiety in positioning the base nih.gov |

| 5,6-dimethylbenzimidazole (Base) | Replacement with adenine (B156593) | Pseudovitamin B12 (Adeninylcobamide) | Study functional interchangeability of different lower bases nih.gov |

| 5,6-dimethylbenzimidazole (Base) | Replacement with p-cresol | p-cresolylcobamide | Examine analogs with non-coordinating lower bases nih.gov |

Future Directions in Cobamamide Academic Research

Elucidating Remaining "Black Box" Steps in Biosynthesis.

The biosynthesis of cobalamin, including cobamamide, is a complex pathway requiring numerous enzymatic steps. While the aerobic and anaerobic pathways have been largely elucidated, there are still unresolved steps, particularly within the anaerobic route, often referred to as the "black box" region. pnas.orgasm.org Research continues to focus on identifying and characterizing the enzymes and intermediates involved in these remaining unknown transformations. For instance, studies on the anaerobic cobalamin biosynthetic pathway in Bacillus megaterium have helped detail the activities of several Cbi proteins (CbiF, CbiG, CbiD, CbiJ, CbiET, and CbiC) and demonstrate the in vitro conversion of 5-aminolevulinic acid into cobyrinic acid using a mixture of purified enzymes, providing a more accurate description of the anaerobic pathway and defining activities within the "black box" region. pnas.org Despite these advances, further detailed mechanistic analyses are needed. nih.gov

The synthesis of the lower ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), and its attachment to the corrin (B1236194) ring also involve steps that are still under investigation. nih.gov For example, the enzyme responsible for cleaving α-DAD (α-5,6-dimethylbenzimidazole adenine (B156593) dinucleotide) into AMP and α-ribazole-P has not yet been identified. nih.gov

Understanding Complexities of Radical SAM-Cobalamin Systems.

Cobamamide-dependent enzymes often work in conjunction with Radical S-adenosylmethionine (Radical SAM) enzymes, forming intricate systems that catalyze chemically challenging reactions. oatext.comnih.gov Understanding the complexities of these combined systems is a significant area of future research. Radical SAM enzymes are far more numerous and catalyze a wider range of reactions than AdoCbl-dependent enzymes. oatext.com While both utilize radical intermediates, the interplay and synergistic mechanisms when both cofactors are involved are not fully understood.

Challenges in studying cobalamin-dependent Radical SAM enzymes include their oxygen sensitivity, difficulty in reconstituting the [4Fe–4S] cluster, and issues with protein solubility and obtaining sufficient intracellular cobalamin concentrations in heterologous expression systems like E. coli. acs.orgnih.gov Despite these challenges, recent structural studies on enzymes like OxsB, TsrM, and TokK, which are Cbl-dependent Radical SAM enzymes, are providing insights into how these enzymes repurpose traditional SAM- and Cbl-binding motifs to create active sites where both cofactors participate in catalysis. nih.govacs.org Future research will continue to explore the diverse functions within this class, including radical-based and non-radical-based methylation reactions and ring contractions. nih.govacs.org

Exploring Novel Cobamamide-Dependent Enzymes and Reactions.

While approximately a dozen cobamamide-dependent enzymes were initially identified, catalyzing primarily 1,2-rearrangement or elimination reactions, the discovery of new enzymes and reactions dependent on cobamamide continues to be an important research direction. nih.govportlandpress.com The diverse metabolic capabilities of microorganisms suggest the existence of previously uncharacterized cobamamide-dependent processes.